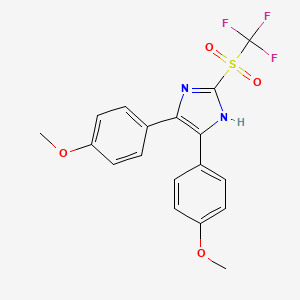
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethylsulfonyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to ensure high efficiency and yield. Additionally, solvent-free conditions and green chemistry principles can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Similar structure but with a thiophene group instead of a trifluoromethylsulfonyl group.
4,5-Bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole: Contains chlorophenyl and pyridinyl groups instead of methoxyphenyl and trifluoromethylsulfonyl groups
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propiedades
| 71078-10-9 | |
Fórmula molecular |
C18H15F3N2O4S |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C18H15F3N2O4S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)23-17(22-15)28(24,25)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
Clave InChI |
VQSDURHEQILWSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


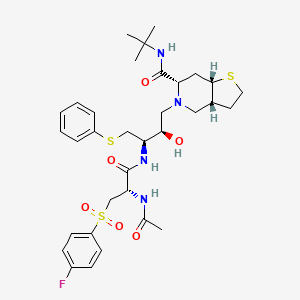
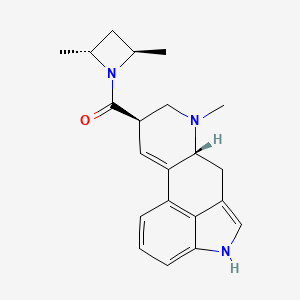
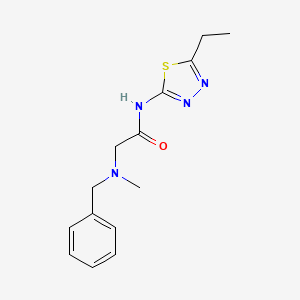
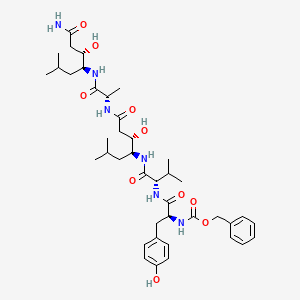
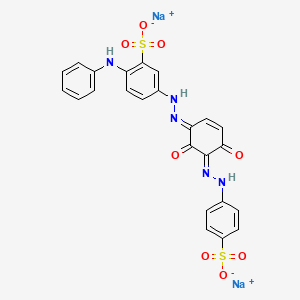
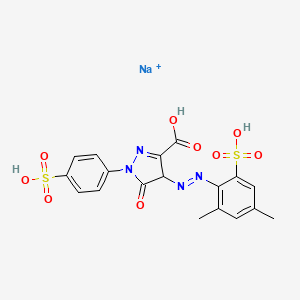

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
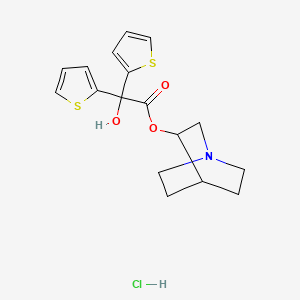
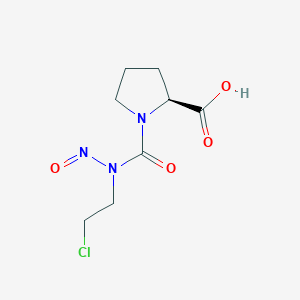

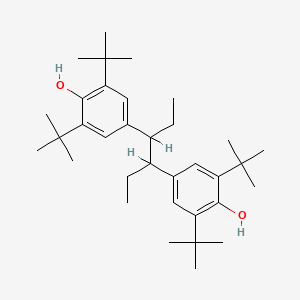

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)
